molecular formula C15H20N2O4 B2563449 (3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid CAS No. 1255935-12-6

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B2563449
CAS No.: 1255935-12-6
M. Wt: 292.335
InChI Key: MFBDFVFXHFCNQX-NWDGAFQWSA-N
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Description

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a pyrrolidine ring substituted with a pyridinyl group and a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as pyridine derivatives and pyrrolidine.

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be constructed via cyclization reactions involving appropriate precursors.

    Introduction of Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine.

    Pyridinyl Substitution: The pyridinyl group is introduced through nucleophilic substitution reactions, often using pyridine derivatives and suitable leaving groups.

Industrial Production Methods

In an industrial setting, the synthesis of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid involves large-scale reactions with optimized conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the pyridinyl group using reagents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.

    Substitution: The pyridinyl group can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) for hydrogenation

    Substitution: Halogenated pyridine derivatives, nucleophiles like amines or thiols

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidine N-oxides, while reduction can lead to partially or fully reduced pyridinyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid serves as a versatile intermediate for constructing complex molecules, particularly in the synthesis of chiral compounds.

Biology

The compound is used in the development of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets selectively.

Medicine

In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals, including drugs targeting neurological and inflammatory diseases.

Industry

Industrially, it is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and specialty materials.

Mechanism of Action

The mechanism by which (3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The pyridinyl group can engage in π-π stacking interactions, while the Boc-protected amine can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid: Similar structure but with a pyridin-3-yl group.

    (3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid: Similar structure but with a pyridin-2-yl group.

Uniqueness

The unique positioning of the pyridinyl group at the 4-position and the specific stereochemistry of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid confer distinct chemical properties and biological activities, making it a valuable compound in various research and industrial applications.

Biological Activity

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine derivatives. It features a pyridine ring and a tert-butoxycarbonyl (Boc) protecting group, which is significant in medicinal chemistry for its potential biological activities and applications in drug design. The compound's structure allows for diverse interactions with biological macromolecules, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of the compound is C15H20N2O4C_{15}H_{20}N_{2}O_{4}, with a molecular weight of 292.33 g/mol. The presence of both a carboxylic acid and a pyridine moiety enhances its potential for biological activity.

Synthesis

The synthesis of this compound often involves multiple steps, including:

  • Protection of the amine group using tert-butoxycarbonyl.
  • Formation of the pyrrolidine core.
  • Introduction of the pyridine ring.

Recent advancements have explored microwave-assisted synthesis and solvent-free conditions to improve yields and reduce reaction times.

Research indicates that compounds with similar structures exhibit various biological activities, including:

Case Studies and Research Findings

  • Antitumor Activity : A study involving pyrrolidine derivatives demonstrated that modifications at the 3 and 4 positions can enhance cytotoxicity against cancer cell lines. For instance, compounds similar to this compound were tested against L5178Y lymphoma cells, showing promising results in inhibiting DNA synthesis .
  • Interaction Studies : Interaction studies focus on understanding how this compound engages with various biological macromolecules. The unique stereochemistry and functional groups allow it to bind effectively to target proteins, potentially altering their function.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2-MethylpyridineContains a methyl group on the pyridine ringSimple structure; less complex interactions
5-HydroxypyrrolidinoneHydroxylated pyrrolidine derivativeExhibits different solubility properties
Pyrrolidinecarboxylic AcidSimilar carboxylic acid functionalityLacks the pyridine ring; different biological activities

The unique aspects of this compound lie in its specific stereochemistry and dual functional groups, which enhance its potential for diverse biological interactions .

Pharmacological Potential

Given its structural characteristics, this compound may serve as a lead candidate for drug development targeting various diseases, particularly cancer and infections. Ongoing research is essential to elucidate its full pharmacological profile and therapeutic applications.

Properties

IUPAC Name

(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-8-11(12(9-17)13(18)19)10-4-6-16-7-5-10/h4-7,11-12H,8-9H2,1-3H3,(H,18,19)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBDFVFXHFCNQX-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718506
Record name (3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959579-54-5
Record name (3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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